molecular formula C24H27N3O4S2 B2918163 (Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850909-91-0

(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2918163
CAS No.: 850909-91-0
M. Wt: 485.62
InChI Key: YEOQEEFRYRGLRD-IZHYLOQSSA-N
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Description

(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of sulfonamides and benzothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Core: Starting from 2-aminothiophenol and ethyl bromoacetate under basic conditions to form the benzothiazole ring.

    Introduction of the Ethyl and Ethoxy Groups: Alkylation reactions to introduce ethyl and ethoxy groups at the desired positions.

    Formation of the Sulfamoyl Group: Reaction of the intermediate with diallylamine and chlorosulfonic acid to introduce the sulfamoyl group.

    Final Coupling Reaction: Condensation of the benzothiazole intermediate with 4-aminobenzamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group.

    Reduction: Reduction reactions could target the double bond in the benzothiazole ring or the sulfamoyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzothiazole or benzamide rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonamide group.

    Antimicrobial Activity: Possible applications as an antimicrobial agent.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the substrate or binding to the active site. The benzothiazole moiety may interact with specific proteins or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Benzothiazole: A core structure found in many biologically active compounds.

    Ethoxybenzamide: A compound with similar structural features but different functional groups.

Uniqueness

(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of a sulfonamide group with a benzothiazole core, along with ethyl and ethoxy substituents. This unique structure may confer specific biological activities and chemical reactivity not found in simpler analogs.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-5-15-26(16-6-2)33(29,30)20-12-9-18(10-13-20)23(28)25-24-27(7-3)21-14-11-19(31-8-4)17-22(21)32-24/h5-6,9-14,17H,1-2,7-8,15-16H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOQEEFRYRGLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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